4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine
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Overview
Description
4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine is a heterocyclic compound that features both a triazole and a pyrimidine ring. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The presence of the triazole ring, in particular, is associated with a variety of pharmacological properties, including antifungal, antibacterial, and anticancer activities .
Mechanism of Action
Target of Action
The primary targets of 4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine are cancer cells, specifically the MCF-7, Hela, and A549 human cancer cell lines . The compound interacts with these cells, leading to cytotoxic effects .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction leads to changes in the cells, including the inhibition of proliferation and the induction of apoptosis . The compound’s binding modes in the binding pocket of the aromatase enzyme have also been studied .
Biochemical Pathways
It is known that the compound has an impact on the proliferation of cancer cells . The compound’s ability to induce apoptosis suggests that it may affect pathways related to cell death .
Pharmacokinetics
The compound’s ability to form hydrogen bonds suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . Some derivatives of the compound have shown promising cytotoxic activity against the Hela cell line .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine are largely determined by its interactions with various biomolecules. It has been found to exhibit potent inhibitory activities against certain cancer cell lines . This suggests that it may interact with key enzymes and proteins involved in cellular proliferation and survival .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation of MCF-7 and HCT-116 cancer cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-2-pyrimidinamine with 1H-1,2,4-triazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antifungal and antibacterial activities.
Pyrimidine derivatives: Often used in anticancer and antiviral drugs.
Uniqueness
4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine is unique due to its combined triazole and pyrimidine structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-phenyl-5-(1,2,4-triazol-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-12-15-6-10(18-8-14-7-16-18)11(17-12)9-4-2-1-3-5-9/h1-8H,(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSMPFAZCACHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N3C=NC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.